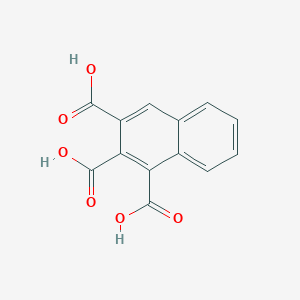
Naphthalenetricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenetricarboxylic acid is an organic compound derived from naphthalene, characterized by the presence of three carboxylic acid groups attached to the naphthalene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalenetricarboxylic acid can be synthesized through the oxidation of various naphthalene derivatives. Common starting materials include trimethylnaphthalenes, dimethylacetonaphthones, dimethylnaphthoic acids, methylnaphthalenedicarboxylic acids, β-(dimethylnaphthoyl)propionic acid, and β-(acenaphthoyl)propionic acids. The oxidation process typically involves the use of aqueous sodium bichromate or potassium ferricyanide as oxidizing agents .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Naphthalenetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium bichromate, potassium ferricyanide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Naphthalenetricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalenetricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further enhancing its versatility in chemical reactions.
Comparison with Similar Compounds
Phthalic acid: A dicarboxylic acid derived from benzene, used in the production of plasticizers and resins.
Trimellitic acid: A tricarboxylic acid similar to naphthalenetricarboxylic acid but derived from benzene.
Pyromellitic acid: Another tricarboxylic acid with a different ring structure.
Uniqueness: this compound is unique due to its naphthalene backbone, which provides distinct chemical properties compared to benzene-derived tricarboxylic acids. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
89655-82-3 |
|---|---|
Molecular Formula |
C13H8O6 |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
naphthalene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
KVQQRFDIKYXJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


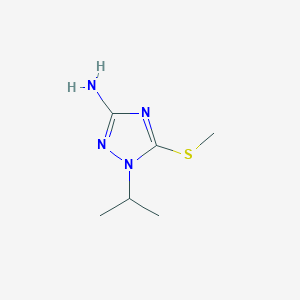
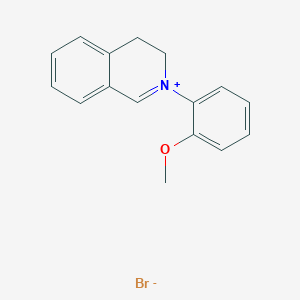
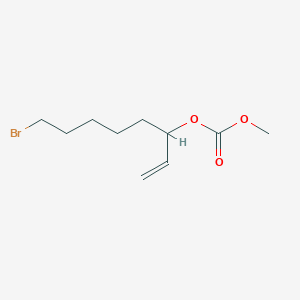

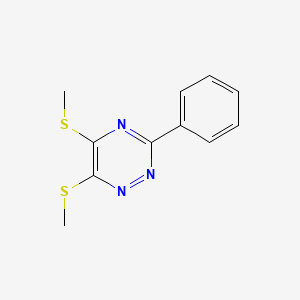
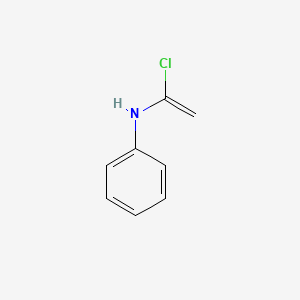



![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)

![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)


